Ethyl 5-chloro-4-methyl-1h-indole-2-carboxylate
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Overview
Description
Ethyl 5-chloro-4-methyl-1h-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. This compound is characterized by the presence of a chloro group at the 5th position, a methyl group at the 4th position, and an ethyl ester group at the 2nd position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chloro-4-methyl-1h-indole-2-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. For this specific compound, the starting materials would include 5-chloro-4-methylphenylhydrazine and ethyl glyoxylate. The reaction is carried out in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-4-methyl-1h-indole-2-carboxylate undergoes various chemical reactions, including:
Electrophilic substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.
Nucleophilic substitution: The chloro group at the 5th position can be replaced by other nucleophiles.
Reduction: The compound can be reduced to form the corresponding amine.
Oxidation: Oxidation reactions can lead to the formation of various oxidized derivatives.
Common Reagents and Conditions
Electrophilic substitution: Reagents such as bromine or nitric acid under acidic conditions.
Nucleophilic substitution: Reagents like sodium methoxide or potassium cyanide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Electrophilic substitution: Products include brominated or nitrated derivatives.
Nucleophilic substitution: Products include substituted indoles with various nucleophiles.
Reduction: The corresponding amine derivative.
Oxidation: Various oxidized derivatives depending on the oxidizing agent used.
Scientific Research Applications
Ethyl 5-chloro-4-methyl-1h-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-chloro-4-methyl-1h-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to various enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research .
Comparison with Similar Compounds
Ethyl 5-chloro-4-methyl-1h-indole-2-carboxylate can be compared with other similar indole derivatives:
Ethyl 5-chloro-2-indolecarboxylate: Similar structure but lacks the methyl group at the 4th position.
Mthis compound: Similar structure but has a methyl ester instead of an ethyl ester.
Ethyl 5-chloro-6-fluoro-1h-indole-2-carboxylate: Similar structure but has a fluoro group at the 6th position.
These compounds share similar chemical properties but differ in their specific reactivity and biological activities.
Properties
CAS No. |
194870-67-2 |
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Molecular Formula |
C12H12ClNO2 |
Molecular Weight |
237.68 g/mol |
IUPAC Name |
ethyl 5-chloro-4-methyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C12H12ClNO2/c1-3-16-12(15)11-6-8-7(2)9(13)4-5-10(8)14-11/h4-6,14H,3H2,1-2H3 |
InChI Key |
WKPRKVVJCFOFFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2C)Cl |
Origin of Product |
United States |
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